4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one
CAS No.: 1788065-51-9
Cat. No.: VC2954714
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788065-51-9 |
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Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 |
Standard InChI Key | MEXMLZVUBYPCIG-RWANSRKNSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O |
SMILES | CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O |
Canonical SMILES | CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O |
Introduction
Chemical Identity and Structural Properties
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS: 1788065-51-9) is a chiral organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . The compound belongs to the pyrrolidinone class, specifically a 2-pyrrolidinone derivative with substitutions at multiple positions. The structure contains several key functional groups:
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A pyrrolidin-2-one core (γ-lactam)
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A hydroxyl group at position 4
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Geminal dimethyl groups at position 3
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A chiral (R)-1-phenylethyl substituent at the nitrogen atom (position 1)
The compound's IUPAC name is 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one , highlighting its key structural features.
Physical and Chemical Properties
The physical and chemical properties of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one are summarized in Table 1.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₉NO₂ | |
Molecular Weight | 233.31 g/mol | |
Physical State | Solid | |
Storage Requirements | Room temperature | |
Purity (Commercial) | ≥97% | |
InChI | InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 | |
InChIKey | MEXMLZVUBYPCIG-RWANSRKNSA-N | |
SMILES | CC@HN2CC(C(C2=O)(C)C)O |
Structural Conformation
The pyrrolidinone ring in this compound typically adopts an envelope conformation, which is characteristic of five-membered rings. The presence of the hydroxyl group at position 4 may facilitate intramolecular hydrogen bonding, particularly with the carbonyl oxygen or nitrogen atom, potentially stabilizing certain conformations . The chiral center at the phenylethyl substituent adopts the (R) configuration, which may influence the compound's biological activity and interactions with chiral environments.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one. While specific spectroscopic data for this exact compound is limited in the search results, expected characteristics can be inferred from related compounds.
NMR Spectroscopy
For related compounds like 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, the following NMR data has been reported:
"¹H NMR (400 MHz, CDCl₃) δ 7.40 - 7.26 (m, 5H), 5.81 (q, J = 7.2 Hz, 1H), 3.77 (d, J = 17.6 Hz, 1H), 3.41 (d, J = 17.6 Hz, 1H), 1.59 (d, J = 7.2 Hz, 3H), 1.26 (s, 3H), 1.20 (s, 3H)."
For 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, we would expect similar patterns with variations due to the hydroxyl group at position 4 instead of the carbonyl group.
Mass Spectrometry
High-resolution mass spectrometry would be expected to show the molecular ion peak at m/z 233.14 [M+H]⁺, corresponding to the molecular formula C₁₄H₁₉NO₂ .
Applications and Biological Activity
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has several potential applications in chemical and pharmaceutical research.
Synthetic Applications
The compound may serve as:
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An intermediate in the synthesis of more complex molecules
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A chiral building block for asymmetric synthesis
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A template for the development of novel heterocyclic compounds
Structure-Activity Relationships
The unique structural features of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one contribute to its potential biological activity:
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The hydroxyl group at position 4 provides a hydrogen bond donor/acceptor site
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The geminal dimethyl groups at position 3 increase lipophilicity and may influence receptor binding
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The chiral (R)-1-phenylethyl substituent introduces stereoselectivity in interactions with biological targets
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The pyrrolidinone core is a privileged structure in medicinal chemistry
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